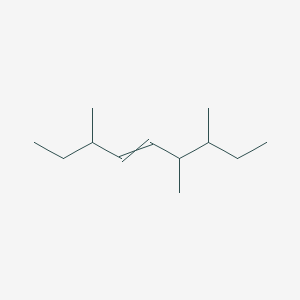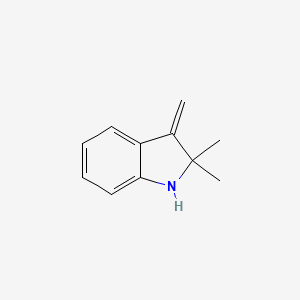![molecular formula C14H16N2O4S B14484539 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan CAS No. 64145-68-2](/img/structure/B14484539.png)
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is a compound that features a tryptophan backbone with a carboxyethylsulfanyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan typically involves the introduction of the carboxyethylsulfanyl group to the L-tryptophan molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the L-tryptophan molecule with a carboxyethylsulfanyl group.
Thiol-Ene Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan involves its interaction with various molecular targets and pathways. The carboxyethylsulfanyl group can interact with enzymes and proteins, potentially modulating their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanylpropanoic acid: A compound with a similar sulfanyl group but different backbone structure.
S-(2-succinyl)-L-cysteine: Another compound with a carboxyethylsulfanyl group but attached to a cysteine backbone.
Uniqueness
2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan is unique due to its tryptophan backbone, which imparts distinct biochemical properties compared to other similar compounds
Propiedades
Número CAS |
64145-68-2 |
|---|---|
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-(2-carboxyethylsulfanyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c15-10(14(19)20)7-9-8-3-1-2-4-11(8)16-13(9)21-6-5-12(17)18/h1-4,10,16H,5-7,15H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
Clave InChI |
JUTRBXJHNVRXSY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)SCCC(=O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)

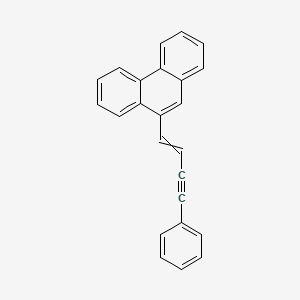
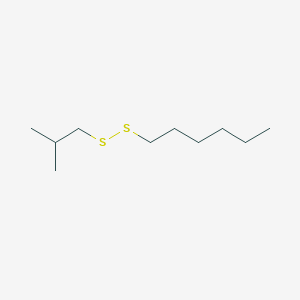
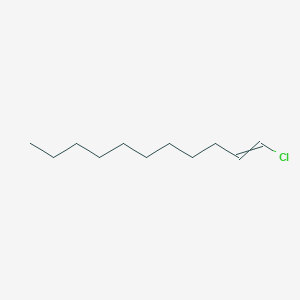
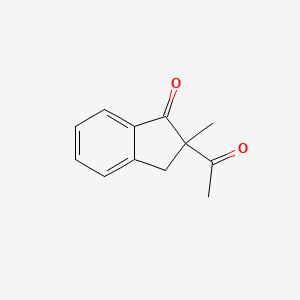
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
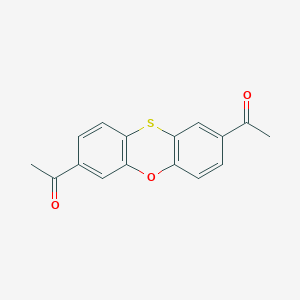
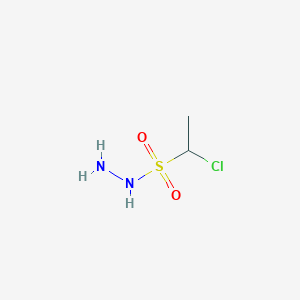
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

